![molecular formula C9H12N2 B071193 Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) CAS No. 176679-54-2](/img/structure/B71193.png)
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) is a cyclic organic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. This compound is also known as PCN and has a unique molecular structure that makes it an interesting subject for study.
Mecanismo De Acción
The mechanism of action of PCN is not yet fully understood. However, studies have suggested that it may act as a modulator of certain receptors in the brain, particularly those involved in the regulation of neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
PCN has been found to have several biochemical and physiological effects. Studies have shown that it can modulate the release of dopamine and other neurotransmitters in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PCN is its unique molecular structure, which makes it an interesting subject for study. However, the complex synthesis process and the lack of a clear understanding of its mechanism of action are significant limitations for lab experiments.
Direcciones Futuras
There are several potential future directions for research on PCN. One area of interest is in the development of new drugs based on the PCN scaffold. Another potential direction is in the study of the mechanism of action of PCN, which may provide insights into the regulation of neurotransmitter release in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of PCN and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of PCN is a complex process that involves several steps. One of the most common methods used for the synthesis of PCN is the cyclization of N-protected dipeptides. This method involves the use of a catalyst and requires careful optimization of reaction conditions to achieve high yields.
Aplicaciones Científicas De Investigación
PCN has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. PCN has been shown to have potential as a scaffold for the development of new drugs, particularly those that target the central nervous system.
Propiedades
Número CAS |
176679-54-2 |
|---|---|
Nombre del producto |
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) |
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-2-5-4(3)7(8)9(5,11)6(2)8/h2-7H,1,10-11H2 |
Clave InChI |
UDPHPIJCPBFBTN-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5(C2C3(C45)N)N |
SMILES canónico |
C1C2C3C4C1C5(C2C3(C45)N)N |
Sinónimos |
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




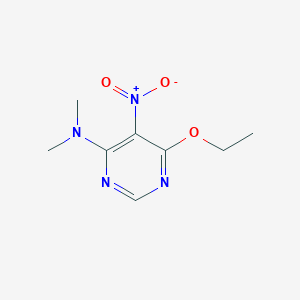
![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)
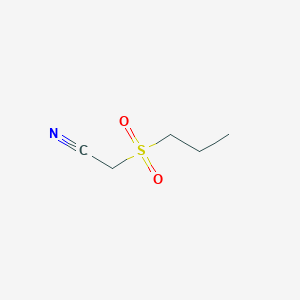
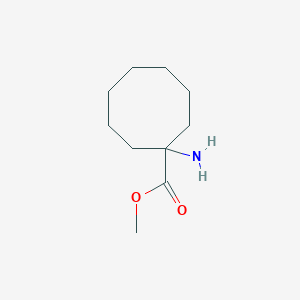
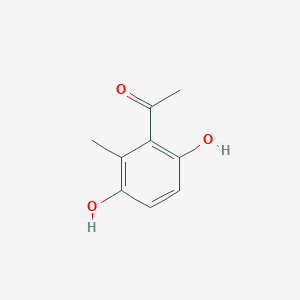
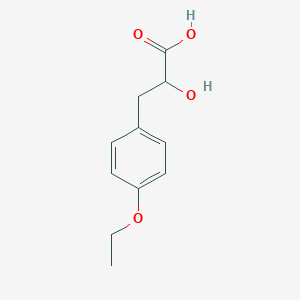
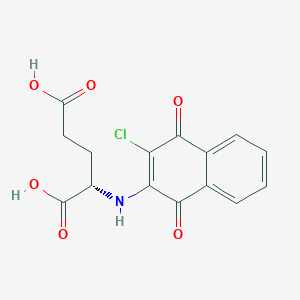
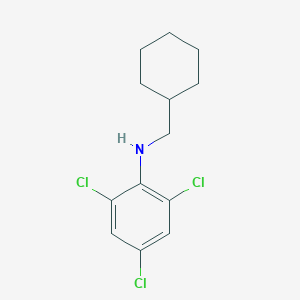
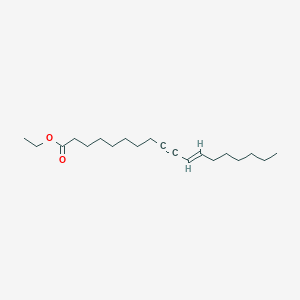
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
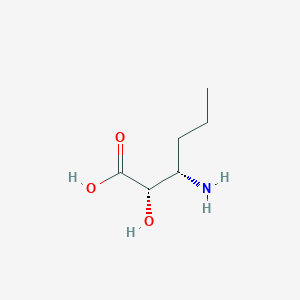
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)